Dansyl-diethanolamine
Overview
Description
1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- is a chemical compound with the molecular formula C14H18N2O3S. It is known for its fluorescent properties and is commonly referred to as Dansyl-ethanolamine . This compound is widely used in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- typically involves the reaction of dansyl chloride with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as chloroform or methanol and maintaining a specific temperature range .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is optimized to achieve high yields and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a fluorescent probe in various chemical analyses and experiments.
Biology: The compound is employed in biological studies to label and track biomolecules.
Medicine: It is used in medical research for imaging and diagnostic purposes.
Industry: The compound finds applications in the development of fluorescent dyes and materials.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain biomolecules, making it useful for imaging and tracking purposes. The molecular pathways involved include the excitation and emission of light, which is utilized in various analytical techniques .
Comparison with Similar Compounds
1,8-Naphthalimide Derivatives: These compounds are also known for their fluorescent properties and are used in similar applications.
Dansyl Chloride: Another compound with similar fluorescent characteristics, used in labeling and tracking studies.
Uniqueness: 1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- stands out due to its specific chemical structure, which provides unique fluorescent properties. Its ability to bind to a wide range of biomolecules makes it highly versatile in scientific research.
Properties
IUPAC Name |
5-(dimethylamino)-N,N-bis(2-hydroxyethyl)naphthalene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-17(2)15-7-3-6-14-13(15)5-4-8-16(14)23(21,22)18(9-11-19)10-12-20/h3-8,19-20H,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZCFUVAHPIIPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80242123 | |
Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80242123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96100-89-9 | |
Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096100899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N,N-bis(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80242123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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